2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11-6(12)5-4(2-3-13-5)9-7(11)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRQIONVWFEZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thienopyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thienopyrimidine derivatives.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as Cyt-bd, which is crucial for the survival of certain bacteria . The compound’s hydrazinyl group plays a significant role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key comparisons include:
- Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound may enhance metal-binding capacity compared to amino-substituted analogs like 2-(isopropylamino) derivatives .
- Alkyl vs. Aryl Substituents : Bulky aryl groups (e.g., phenylethynyl at position 6) improve antiplasmodial activity by increasing lipophilicity and target affinity .
Core Heterocycle Modifications
Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidin-4(3H)-one
- Thieno[3,2-d]pyrimidin-4(3H)-one: The sulfur atom is at position 3,2, leading to distinct electronic properties. Derivatives exhibit PDE7 inhibition and antiplasmodial activity .
- Thieno[2,3-d]pyrimidin-4(3H)-one: Sulfur at position 2,3 alters ring conjugation. These compounds show anticancer activity (e.g., IC₅₀ = 12 μM against MCF-7 cells) .
Pyrido[2,3-d]pyrimidin-4(3H)-one
Pyrido analogs, such as 2-hydrazinyl-5,7-diaryl-pyrido[2,3-d]pyrimidin-4(3H)-one, replace the thiophene ring with pyridine.
Biological Activity
2-Hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, along with relevant research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of thiophene derivatives. A common method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine core. The compound has a molecular weight of 196.23 g/mol and the following chemical structure:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis. In vitro studies have shown that this compound inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
The compound has also been studied for its anticancer properties . It has been found to inhibit certain enzymes and pathways involved in cancer cell proliferation. For instance, it targets the Cyt-bd enzyme, crucial for the survival of specific bacteria and possibly cancer cells. Preliminary findings suggest that it could be effective in treating various malignancies by disrupting tumor growth mechanisms .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes like Cyt-bd, affecting cellular respiration in bacteria.
- Cell Cycle Disruption : It may interfere with cell cycle regulation in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : The compound can induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Activity
A study highlighted the efficacy of this compound against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative treatment option.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Effective against M. tuberculosis |
| Rifampicin | 1.0 | Standard antibiotic |
Study on Anticancer Activity
Another research project investigated the anticancer properties of this compound in various cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | High inhibition |
| MCF-7 | 15 | Moderate inhibition |
Q & A
Q. What are the key synthetic routes for synthesizing 2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one and its analogs?
The compound can be synthesized via cyclization of thiophene precursors with hydrazine derivatives. For example, thieno[3,2-d]pyrimidin-4(3H)-one scaffolds are often formed by heating intermediates in formamide, followed by functionalization (e.g., hydrazine substitution at the 2-position) . Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are also effective for introducing alkynyl or aryl groups at the 6-position of the thienopyrimidinone core, enabling structural diversification .
Q. How is structural characterization performed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Key techniques include:
- ¹H NMR : Peaks for NH protons (e.g., δ ~10.59 ppm for hydrazinyl groups) and aromatic protons (e.g., δ ~7.22 ppm for thiophene rings) confirm substitution patterns .
- IR spectroscopy : High ν(C=O) stretches (~1745 cm⁻¹) indicate the presence of the pyrimidinone carbonyl group .
- X-ray crystallography : Used to resolve complex fused-ring systems, as demonstrated for thiopyrano-thienopyrimidinone derivatives .
Q. What preliminary biological activities have been reported for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Early screening identified antiplasmodial activity against Plasmodium falciparum (IC₅₀ values in µM range), motivating further optimization . Derivatives with hydrazinyl groups showed potential as phosphodiesterase 7 (PDE7) inhibitors (nanomolar potency), suggesting CNS-targeted applications .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of 2-hydrazinyl derivatives for PDE7 inhibition?
- Substitution at position 6 : Alkynyl or bulky groups (e.g., tert-butyl) reduce PDE7 activity, while small polar groups improve selectivity .
- Position 7 modifications : Introducing piperazine or morpholine moieties enhances cellular efficacy by improving solubility and target engagement .
- Computational modeling : Molecular docking (e.g., using OpenEye software) predicts interactions with PDE7’s catalytic domain, guiding substituent placement .
Q. What strategies resolve contradictions in biological data across analogs?
- Dose-response validation : Re-evaluate IC₅₀ values under standardized assay conditions to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if inactive analogs are rapidly metabolized, explaining discrepancies in cellular vs. enzymatic assays .
- Crystallographic analysis : Compare ligand-bound PDE7 structures to confirm binding modes of active vs. inactive derivatives .
Q. How are computational methods integrated into the design of thienopyrimidinone-based inhibitors?
- Ligand-based approaches : Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions .
- Dynamics simulations : Molecular dynamics (MD) assess conformational stability of PDE7-ligand complexes, prioritizing derivatives with low RMSD values .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability for CNS-targeted derivatives .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification issues : Flash chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical for isolating polar hydrazinyl derivatives .
- Toxic reagent replacement : Substitute POCl₃ with safer chlorinating agents (e.g., Tf₂O) to improve safety profiles .
- Yield optimization : Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., formamide-mediated ring closure) .
Methodological Tables
Q. Table 1. Key Synthetic Modifications and Biological Outcomes
| Position Modified | Substituent Introduced | Biological Activity | Reference |
|---|---|---|---|
| 2 | Hydrazinyl | PDE7 inhibition | |
| 6 | Ethynyl | Antiplasmodial | |
| 3 | Methyl | Core stability |
Q. Table 2. Analytical Data for Representative Derivatives
| Compound | ¹H NMR (δ, ppm) | IR ν(C=O) (cm⁻¹) | Biological Target |
|---|---|---|---|
| 2-Hydrazinyl-3-Me | 10.59 (s, NH), 1.39 (s, CH₃) | 1745 | PDE7 |
| 6-Ethynyl analog | 7.22 (s, thiophene) | 1738 | P. falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
